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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and troubleshooting guidance
regarding the clinical trial of AZD7624, an inhaled p38 mitogen-activated protein kinase
(MAPK) inhibitor, for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The
trial was discontinued, and this resource aims to address specific questions researchers may
have about the reasons for discontinuation, the experimental design, and the underlying
scientific rationale.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the AZD7624 clinical trial in
COPD?

Al: The primary reason for the discontinuation of the AZD7624 clinical trial in patients with
COPD was a lack of efficacy. The "Proof of Principle" study showed no statistically significant
difference between AZD7624 and placebo in the primary endpoint, which was the time to the
first moderate or severe COPD exacerbation.[1]

Q2: What was the mechanism of action for AZD76247

A2: AZD7624 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase
(MAPK) alpha (a) and beta () isoforms. The p38 MAPK signaling pathway is a key regulator of
pro-inflammatory mediators, and its activation is increased in the lungs of COPD patients,
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correlating with disease severity and exacerbations.[1][2] The therapeutic hypothesis was that
by inhibiting p38a, AZD7624 would reduce lung inflammation and consequently decrease the
frequency of exacerbations.[1][2]

Q3: Were there any promising results from earlier studies with AZD76247

A3: Yes, an early-stage study in healthy volunteers using a lipopolysaccharide (LPS) challenge
model showed promising results. In this study, a single inhaled dose of AZD7624 significantly
reduced LPS-induced inflammatory markers in both sputum and blood.[1][3] This suggested
that the drug had a potent anti-inflammatory effect.

Q4: Were there any safety concerns with AZD76247

A4: The published data indicates that AZD7624 was generally well-tolerated in the clinical
trials.[4] In the Phase Il study, the incidence of adverse events was higher in the AZD7624 arm
for most reported categories, with the most common being COPD, dyspnea, and cough.[4]
However, the discontinuation was primarily due to the lack of efficacy, not safety.

Q5: Did AZD7624 show any effect on biomarkers in the COPD patient trial?

A5: In the "Proof of Principle" study with COPD patients, there was no statistically significant
difference in the levels of C-reactive protein (CRP), interleukin-6 (IL-6), and macrophage
inflammatory protein-13 (MIP-13) between the AZD7624 and placebo groups at the end of the
study.[4]

Troubleshooting and Experimental Guidance

This section provides insights into potential experimental challenges and detailed protocols
relevant to the AZD7624 clinical trial.

Experimental Protocols

1. In Situ Proximity Ligation Assay (isPLA) for Phosphorylated p38a in Lung Tissue

» Objective: To visualize and quantify the activation of p38a MAPK in lung tissue samples from
COPD patients and controls.
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 Principle: The isPLA technique allows for the detection of protein modifications, such as
phosphorylation, with high specificity and sensitivity within intact tissue sections. It utilizes
pairs of oligonucleotide-labeled antibodies (proximity probes) that bind to the target protein.
When the probes are in close proximity, the oligonucleotides can be ligated to form a circular
DNA molecule, which is then amplified via rolling circle amplification. The amplified product is
detected using fluorescently labeled probes, appearing as distinct spots in microscopy
images.

o Detailed Methodology:

o Tissue Preparation:

» Obtain formalin-fixed, paraffin-embedded (FFPE) lung tissue sections (4-5 um thick)
from COPD patients and healthy controls.

» Deparaffinize the sections using xylene and rehydrate through a graded series of
ethanol washes.

» Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure
cooker or water bath.

o Blocking:

» Block non-specific antibody binding by incubating the sections with a blocking solution
(e.g., containing serum from the species of the secondary antibody) for 30-60 minutes
at room temperature.

o Primary Antibody Incubation:

» Incubate the sections with two primary antibodies targeting p38a and its phosphorylated
form, raised in different species (e.g., rabbit anti-phospho-p38a and mouse anti-p38a).
The antibodies should be diluted in an appropriate antibody diluent.

» Incubate overnight at 4°C in a humidified chamber.

o Proximity Ligation:
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» Wash the sections to remove unbound primary antibodies.

» Apply the PLA probes (secondary antibodies conjugated with oligonucleotides, specific
for the primary antibody species) and incubate for 1-2 hours at 37°C.

» Wash the sections and then add the ligation solution containing the ligase and two
connector oligonucleotides. Incubate for 30 minutes at 37°C.

o Amplification:

» Wash the sections and apply the amplification solution containing polymerase and
fluorescently labeled nucleotides.

= |ncubate for 90-120 minutes at 37°C in a dark, humidified chamber.
o Mounting and Imaging:

» Wash the sections and mount with a mounting medium containing DAPI for nuclear
counterstaining.

» Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot
represents a single detected phosphorylated p38a molecule.

o Quantification:

» Use image analysis software to quantify the number of PLA signals per cell or per
defined tissue area.

2. Human Lipopolysaccharide (LPS) Inhalation Challenge

» Objective: To induce a controlled, transient inflammatory response in the airways of healthy
volunteers to assess the pharmacodynamic effects of an investigational anti-inflammatory
drug like AZD7624.

e Principle: Inhalation of LPS, a component of the outer membrane of Gram-negative bacteria,
mimics aspects of the inflammatory response seen in bacterial infections and COPD
exacerbations. This model allows for the evaluation of a drug's ability to suppress key
inflammatory markers.
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o Detailed Methodology:

o Subject Screening and Preparation:

» Recruit healthy, non-smoking volunteers who meet specific inclusion and exclusion
criteria (e.g., normal lung function, no recent respiratory infections).

= Obtain informed consent.

» Subjects should abstain from strenuous exercise and alcohol for 24 hours prior to the
challenge.

o Drug Administration:

» Administer a single inhaled dose of AZD7624 (e.g., 1200 mcg) or placebo in a
randomized, double-blind, crossover fashion.[4] There should be a sufficient washout
period between treatments.

o LPS Challenge:

= Approximately 30 minutes after drug administration, subjects inhale a nebulized solution
of purified LPS (e.g., from E. coli). The dose should be standardized (e.g., 45,000
Endotoxin Units).

o Sputum Induction and Blood Sampling:

» Collect induced sputum samples at a specified time point after the LPS challenge (e.qg.,
6 hours) by having the subject inhale nebulized hypertonic saline to promote sputum
production.

» Collect blood samples at baseline and at multiple time points post-LPS challenge (e.g.,
0.25, 6.5, 12, and 24 hours) to measure systemic inflammatory markers.

o Biomarker Analysis:

» Process the sputum to isolate inflammatory cells (e.g., neutrophils) and the supernatant
for analysis of cytokines and chemokines (e.g., TNF-q, IL-6, IL-8, MIP-1[3).
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= Analyze blood samples for total and differential cell counts and for systemic
inflammatory markers (e.g., CRP, IL-6, MIP-1(3).

o Safety Monitoring:

» Monitor subjects for adverse events, including flu-like symptoms, changes in lung
function (spirometry), and vital signs throughout the study.

Data Presentation
Table 1: Patient Demographics and Baseline

Characteristics (Proof of Principle Study)

Characteristic AZD7624 (n=107) Placebo (n=105)
Age (years), mean (SD) 63.5 (7.8) 63.8 (8.1)
Sex, n (%)

Male 64 (59.8) 63 (60.0)

Female 43 (40.2) 42 (40.0)

Race, n (%)

White 102 (95.3) 101 (96.2)
Black 3(2.8) 2.9
Asian 2(1.9) 2 (1.9

Smoking Status, n (%)

Current Smoker 38 (35.5) 39 (37.1)

Ex-smoker 69 (64.5) 66 (62.9)

Post-bronchodilator FEV1 (%

_ 53.1 (12.1) 52.8 (12.3)
predicted), mean (SD)
History of 22 moderate/severe
exacerbations in the past year, 107 (100) 105 (100)

n (%)
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Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018.

Table 2: Efficacy Results of the AZD7624 "Proof of

Principle" Study in COPD Patients

Hazard Ratio
(95% CI)

Endpoint AZD7624 Placebo

p-value

Time to first

moderate or

severe N/A N/A
exacerbation or

early dropout

1.39 (0.81,2.40) 0.24

Time to first
moderate or
severe COPD

N/A N/A

exacerbation

1.53(0.85,2.76)  0.15

Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018.

Table 3: Key Biomarker Results from the LPS Challenge

Study in Healthy Volunteers

Reduction with AZD7624

Biomarker p-value
vs. Placebo

Sputum Neutrophil Increase 56.8% <0.001
Sputum TNF-a Increase 85.4% <0.001
Sputum IL-6 Increase 76.5% N/A
Blood Neutrophil Increase 43.5% N/A
Blood IL-6 Increase 70% N/A
Blood CRP Increase 93% N/A
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Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018 and MedPage
Today, 2015.[2][3]
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Caption: p38 MAPK Signaling Pathway and the inhibitory action of AZD7624.
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Caption: Workflow of the Lipopolysaccharide (LPS) Challenge Study.
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Caption: Logical flow leading to the discontinuation of the AZD7624 clinical trial.
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 To cite this document: BenchChem. [AZD7624 Clinical Trial in COPD: A Technical Support
Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666237#reasons-for-azd7624-clinical-trial-
discontinuation-in-copd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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